![molecular formula C14H12Cl2N2O4 B1226483 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is a dichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine and its derivatives have been utilized in various chemical synthesis processes. For instance, derivatives of 3-nitropyridine, including those related to the chemical , undergo dehydro-methylamination in solutions like potassium permanganate in liquid methylamine. This reaction is part of broader research on the chemical reactivity and synthesis of nitropyridines (Szpakiewicz & Wolniak, 1999).
Pharmacological Applications
Some derivatives of this compound have been discovered to be potent and selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, hinting at their potential therapeutic utility in various diseases such as autoimmune diseases, viral infections, and thrombocytopenia. This discovery was made through systematic structure-activity relationships studies and high-throughput screening, marking the compound as a promising pharmacological tool (Guerrero et al., 2012).
Anticancer Research
Research in the domain of anticancer agents has also seen the utilization of related nitropyridine derivatives. These derivatives have shown effects on the proliferation and mitotic index of cultured cells and survival rates in mice bearing specific leukemia. These findings are crucial in the development of new anticancer agents and understanding the biological activity of these compounds (Temple et al., 1983).
Herbicidal Activities
The herbicidal potential of phenoxypyridines, a group to which 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is closely related, has been extensively studied. Some derivatives have shown remarkable herbicidal effects, particularly against certain types of weeds, indicating the compound’s utility in agricultural chemistry (Fujikawa et al., 1970).
Eigenschaften
Produktname |
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
|---|---|
Molekularformel |
C14H12Cl2N2O4 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-9-2-4-13(14(17-9)18(19)20)22-7-6-21-12-5-3-10(15)8-11(12)16/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
UCNNLUFXUJQOTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



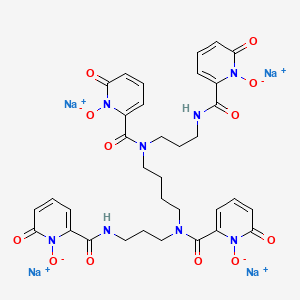
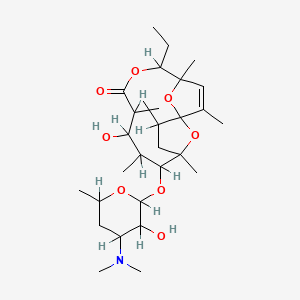
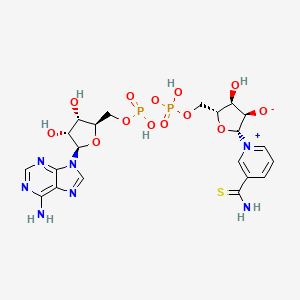
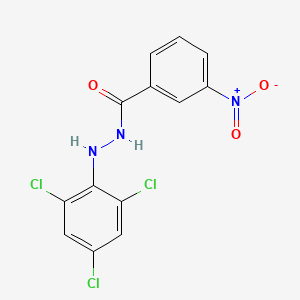
![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)
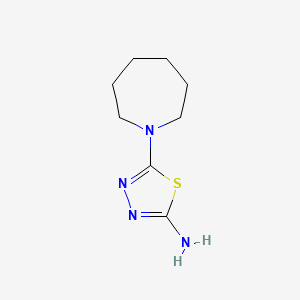
![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)



![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)

![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)